molecular formula C16H22Cl2N2O2 B2494421 3-chloro-N-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenyl}-2,2-dimethylpropanamide CAS No. 341965-84-2

3-chloro-N-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenyl}-2,2-dimethylpropanamide

Cat. No.: B2494421
CAS No.: 341965-84-2
M. Wt: 345.26
InChI Key: QNBPBMPHRIWZEN-UHFFFAOYSA-N
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Description

3-Chloro-N-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenyl}-2,2-dimethylpropanamide is a chemical compound with potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science. This compound features a chlorinated aromatic ring and a chloro-substituted amide group, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenyl}-2,2-dimethylpropanamide typically involves the following steps:

  • Acylation Reaction: : Reacting 4-aminophenol with 3-chloro-2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.

  • Chlorination: : Introducing a chlorine atom to the aromatic ring through electrophilic aromatic substitution using reagents like N-chlorosuccinimide (NCS) or chlorine gas.

  • Amide Formation: : Coupling the chlorinated phenol with 3-chloro-2,2-dimethylpropanoyl chloride under controlled conditions to form the final amide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Converting the amide group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: : Reducing the amide group to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

  • Substitution: : Replacing the chlorine atoms on the aromatic ring with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : KMnO4, H2CrO4, aqueous conditions, elevated temperatures.

  • Reduction: : LiAlH4, BH3, in anhydrous ether, low temperatures.

  • Substitution: : Nucleophiles like sodium methoxide (NaOCH3), polar aprotic solvents, elevated temperatures.

Major Products Formed

  • Oxidation: : 3-chloro-N-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenyl}-2,2-dimethylpropanoic acid.

  • Reduction: : 3-chloro-N-{4-[(3-chloro-2,2-dimethylpropyl)amino]phenyl}-2,2-dimethylpropanamine.

  • Substitution: : Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound is used as an intermediate in the synthesis of more complex organic molecules. Its chlorinated structure makes it a valuable building block for pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the effects of chlorinated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

The compound has potential applications in the development of new drugs. Its amide group can be modified to create compounds with desired pharmacological properties.

Industry

In the materials science industry, this compound can be used to produce polymers and other materials with specific properties. Its reactivity with various reagents makes it a versatile component in material synthesis.

Mechanism of Action

The mechanism by which 3-chloro-N-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenyl}-2,2-dimethylpropanamide exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes or receptors in biological systems, leading to specific biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-hydroxy-2,2-dimethylpropionamide

  • 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide

  • 3-chloro-N-(4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenyl)-2,2-dimethylpropanoic acid

Uniqueness

3-Chloro-N-{4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenyl}-2,2-dimethylpropanamide is unique due to its specific combination of chlorinated aromatic ring and amide group

Properties

IUPAC Name

3-chloro-N-[4-[(3-chloro-2,2-dimethylpropanoyl)amino]phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O2/c1-15(2,9-17)13(21)19-11-5-7-12(8-6-11)20-14(22)16(3,4)10-18/h5-8H,9-10H2,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBPBMPHRIWZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC=C(C=C1)NC(=O)C(C)(C)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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